2-methyl-1lambda6,2-thiazinane-1,1,4-trione
Description
2-methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound that belongs to the thiazine family This compound is characterized by a six-membered ring containing sulfur and nitrogen atoms, with a methyl group attached to the second carbon and three oxygen atoms bonded to the sulfur atom
Properties
CAS No. |
2751704-48-8 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate. The reaction is carried out in water at room temperature, followed by gentle stirring at 80°C for several hours . This method yields the desired thiazine derivative with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazine derivatives with reduced sulfur oxidation states.
Scientific Research Applications
2-methyl-1lambda6,2-thiazinane-1,1,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1lambda6,2-thiazinane-1,1-dione
- 6-methyl-1lambda6,2-thiazinane-1,1-dione
Uniqueness
2-methyl-1lambda6,2-thiazinane-1,1,4-trione is unique due to the presence of three oxygen atoms bonded to the sulfur atom, which imparts distinct chemical properties and reactivity compared to other thiazine derivatives. This structural feature enhances its potential for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
